molecular formula C23H22F3NO5 B2620711 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid CAS No. 2138366-89-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid

Cat. No. B2620711
CAS RN: 2138366-89-7
M. Wt: 449.426
InChI Key: PMQGKDNFYOKYBE-UHFFFAOYSA-N
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Description

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid” is a derivative of fluorene, a polycyclic aromatic hydrocarbon . The fluorene moiety is often used in the synthesis of peptides and other organic compounds due to its stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a piperidine ring, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Synthetic Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely recognized for its role in protecting hydroxy-groups during the synthesis of complex molecules. Gioeli and Chattopadhyaya (1982) demonstrated that the Fmoc group could be used alongside acid- and base-labile protecting groups, offering a versatile option for the synthesis of sensitive molecular structures, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982). This underscores the compound's significance in facilitating intricate synthetic pathways while ensuring the stability of other functional groups.

Material Science and Nanotechnology

In the realm of materials science, Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). Their research highlights the potential of these surfactants to create homogeneous aqueous nanotube dispersions on-demand, which is crucial for the integration of CNTs in various technological applications, from electronics to biomedical devices (Cousins et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c24-23(25,26)14-32-22(20(28)29)9-11-27(12-10-22)21(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQGKDNFYOKYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)OCC(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138366-89-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
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